molecular formula C16H25NO4S B7776631 ((2,3,5,6-Tetramethylphenyl)sulfonyl)leucine

((2,3,5,6-Tetramethylphenyl)sulfonyl)leucine

Cat. No.: B7776631
M. Wt: 327.4 g/mol
InChI Key: HEPWIDOXUHHEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2,3,5,6-Tetramethylphenyl)sulfonyl)leucine is a chemical compound with the molecular formula C16H25NO4S and a molecular weight of 327.44 g/mol . It is known for its unique structure, which includes a sulfonyl group attached to a leucine moiety, and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,3,5,6-Tetramethylphenyl)sulfonyl)leucine typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with leucine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors and more efficient purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

((2,3,5,6-Tetramethylphenyl)sulfonyl)leucine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include sulfone and sulfoxide derivatives, which have their own unique properties and applications in various fields .

Scientific Research Applications

((2,3,5,6-Tetramethylphenyl)sulfonyl)leucine is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ((2,3,5,6-Tetramethylphenyl)sulfonyl)leucine involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl group can form covalent bonds with amino acid residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ((2,3,5,6-Tetramethylphenyl)sulfonyl)leucine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific interaction with leucine residues, which can lead to unique biochemical and pharmacological properties. This makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S/c1-9(2)7-14(16(18)19)17-22(20,21)15-12(5)10(3)8-11(4)13(15)6/h8-9,14,17H,7H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPWIDOXUHHEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC(CC(C)C)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.